2-(2-fluorophenoxy)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}acetamide
Description
Properties
IUPAC Name |
2-(2-fluorophenoxy)-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25FN2O2S/c19-16-3-1-2-4-17(16)23-12-18(22)20-11-14-5-8-21(9-6-14)15-7-10-24-13-15/h1-4,14-15H,5-13H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INRQKLYDFRUSKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)COC2=CC=CC=C2F)C3CCSC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorophenoxy)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Fluorophenoxy Intermediate: This involves the reaction of 2-fluorophenol with an appropriate halogenated compound under basic conditions to form the fluorophenoxy intermediate.
Synthesis of the Piperidinylmethylacetamide: This step involves the reaction of piperidine with a suitable acylating agent to form the piperidinylmethylacetamide intermediate.
Formation of the Thiolan Ring: The thiolan ring is introduced through a cyclization reaction involving a suitable thiol compound.
Final Coupling Reaction: The final step involves coupling the fluorophenoxy intermediate with the piperidinylmethylacetamide intermediate under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(2-fluorophenoxy)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Anticonvulsant Activity
Research has indicated that compounds similar to 2-(2-fluorophenoxy)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}acetamide exhibit anticonvulsant properties. For instance, related derivatives have been synthesized and tested for their efficacy in models of epilepsy, showing significant activity mediated through benzodiazepine receptors and other mechanisms . This suggests that the compound may also have therapeutic potential in treating seizure disorders.
Neuropharmacological Effects
The compound's structure suggests potential interactions with neurotransmitter systems, particularly those involved in mood regulation and anxiety. Preliminary studies on similar compounds indicate that they may influence serotonin and dopamine pathways, which are crucial for mood stabilization and anxiety reduction. This opens avenues for further exploration into its use as an antidepressant or anxiolytic agent.
Cancer Research
Compounds with similar scaffolds have been investigated for their anticancer properties. The presence of the fluorophenoxy group is thought to enhance bioactivity against various cancer cell lines by interfering with cellular signaling pathways involved in proliferation and survival. Ongoing research aims to elucidate the specific mechanisms through which this compound may exert anticancer effects.
Case Study 1: Anticonvulsant Screening
A study synthesized a series of related fluorinated compounds and screened them for anticonvulsant activity using the pentylenetetrazole (PTZ) and maximal electroshock (MES) models. One compound demonstrated significant efficacy, suggesting that similar modifications to the structure of 2-(2-fluorophenoxy)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}acetamide could enhance its anticonvulsant properties .
Case Study 2: Neuropharmacological Evaluation
Another investigation focused on the neuropharmacological effects of related piperidine derivatives. The study found that certain modifications led to increased binding affinity for serotonin receptors, indicating potential as a treatment for depression or anxiety disorders. This highlights the importance of structural variations in enhancing therapeutic effects.
Mechanism of Action
The mechanism of action of 2-(2-fluorophenoxy)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Comparisons
The table below highlights key structural differences and pharmacological profiles of the target compound and its analogs:
Key Observations:
Structural Variations: The fluorophenoxy group in the target compound distinguishes it from phenyl or methoxy substituents in analogs like Ocfentanil and Rilapladib. This group may enhance metabolic stability or target selectivity . The thiolan-3-yl (tetrahydrothiophene) moiety introduces a sulfur-containing six-membered ring, contrasting with thienyl (five-membered) in Thiofentanyl or methoxyethyl groups in Rilapladib. Such differences could impact lipophilicity and receptor binding .
Pharmacological Profiles: Unlike opioid analogs (Ocfentanil, Acetyl Fentanyl), the target compound lacks a phenethyl or thienyl group linked to piperidine, suggesting non-opioid activity. Its structure aligns more closely with enzyme inhibitors like Rilapladib, which targets Lp-PLA2 . The fluorine atom in the phenoxy group may enhance bioavailability and CNS penetration compared to non-fluorinated analogs .
Biological Activity
The compound 2-(2-fluorophenoxy)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}acetamide is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews the biological activities associated with this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The structure of the compound can be broken down into several functional groups:
- Fluorophenoxy Group : Contributes to lipophilicity and potential receptor interactions.
- Piperidine Ring : Known for its role in various pharmacological properties.
- Thiolane Moiety : Imparts unique stereochemical properties that may enhance biological activity.
Research indicates that compounds with similar structures can interact with various biological targets, including receptors and enzymes. The specific mechanisms for 2-(2-fluorophenoxy)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}acetamide are still under investigation, but it is hypothesized to involve:
- Receptor Modulation : Potential interaction with neurotransmitter receptors, influencing signaling pathways.
- Enzyme Inhibition : Possible inhibition of enzymes related to metabolic pathways.
Pharmacological Effects
Preliminary studies suggest that this compound exhibits several pharmacological effects:
- Antimicrobial Activity : In vitro tests have shown effectiveness against certain bacterial strains.
- Cytotoxicity : The compound has demonstrated cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent.
Summary of Biological Activities
Case Study 1: Antimicrobial Properties
In a study evaluating the antimicrobial properties of various fluorinated compounds, 2-(2-fluorophenoxy)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}acetamide showed significant activity against Gram-positive bacteria, suggesting its utility in developing new antimicrobial agents.
Case Study 2: Cytotoxicity in Cancer Research
A series of experiments conducted on human cancer cell lines revealed that the compound induced apoptosis through a caspase-dependent pathway. This finding supports further exploration into its potential as a chemotherapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
